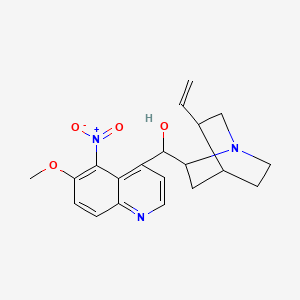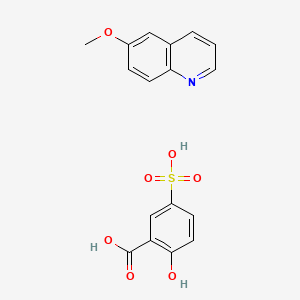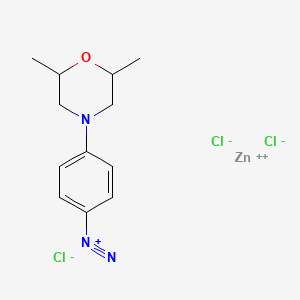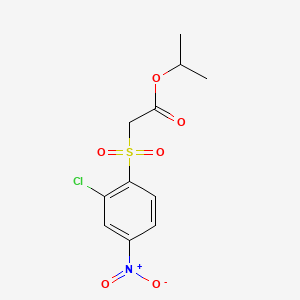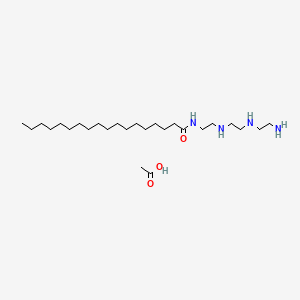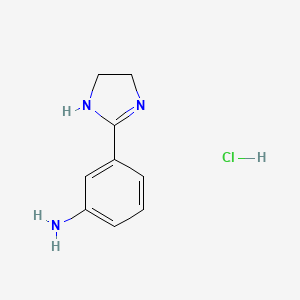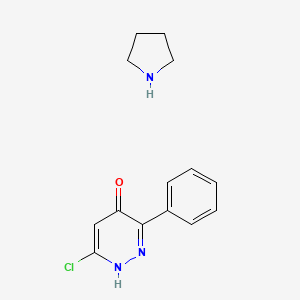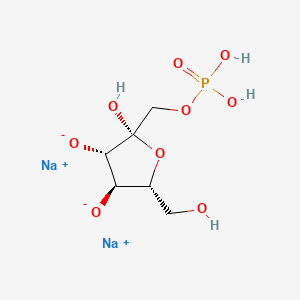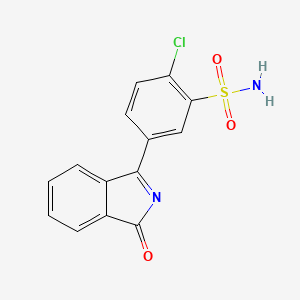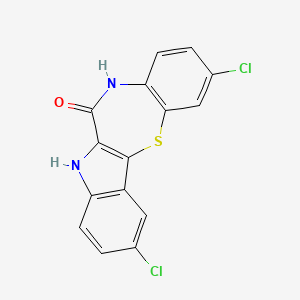![molecular formula C21H19N3O B12673751 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one CAS No. 94109-22-5](/img/structure/B12673751.png)
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound belongs to the class of perimidines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one typically involves the reaction of perimidines with cyclohexylamine. One method involves the reaction of perimidines with β-nitrostyrene in polyphosphoric acid at 65-70°C for 5 hours . The reaction mixture is then poured into water and neutralized with ammonia solution, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the perimidine ring.
Substitution: Nucleophilic substitution reactions can occur, where the cyclohexylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted perimidines.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition leads to the disruption of DNA processes, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also exhibit anticancer properties by inhibiting topoisomerase enzymes.
1,8-Dihydropyrido[2,3,4-gh]perimidin-7-ones: These compounds share a similar perimidine core structure and have been studied for their luminescent properties.
Uniqueness
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is unique due to its specific cyclohexylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
94109-22-5 |
|---|---|
Molekularformel |
C21H19N3O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-(cyclohexylamino)benzo[e]perimidin-7-one |
InChI |
InChI=1S/C21H19N3O/c25-21-15-9-5-4-8-14(15)19-18-16(21)10-11-17(20(18)23-12-22-19)24-13-6-2-1-3-7-13/h4-5,8-13,24H,1-3,6-7H2 |
InChI-Schlüssel |
LITYGXHOWXYFMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



